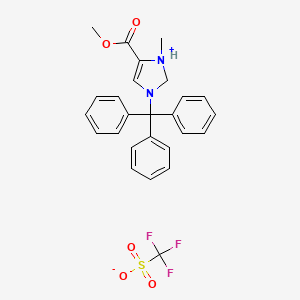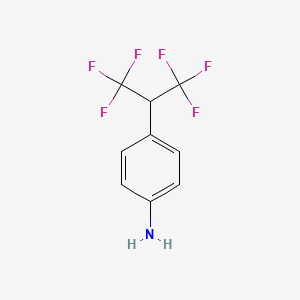
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is an organic compound characterized by the presence of a hexafluoropropyl group attached to an aniline moiety. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline typically involves the reaction of aniline with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is largely dependent on its interaction with molecular targets, such as enzymes or receptors. The hexafluoropropyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in organic synthesis.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with applications in chemical synthesis and materials science.
Uniqueness: 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline is unique due to the presence of both the aniline and hexafluoropropyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
476335-54-3 |
|---|---|
Formule moléculaire |
C9H7F6N |
Poids moléculaire |
243.15 g/mol |
Nom IUPAC |
4-(1,1,1,3,3,3-hexafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)7(9(13,14)15)5-1-3-6(16)4-2-5/h1-4,7H,16H2 |
Clé InChI |
XTEBLARUAVEBRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



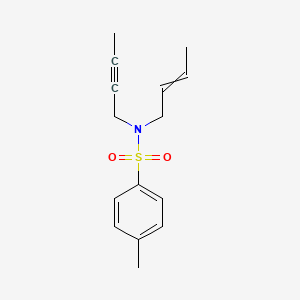
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
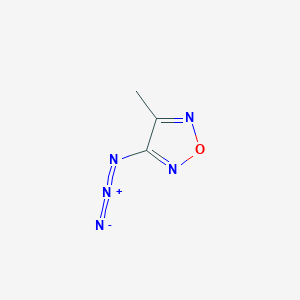
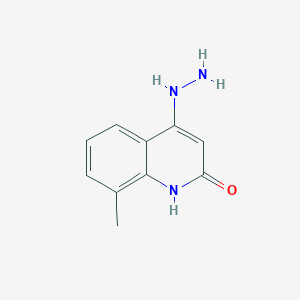
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
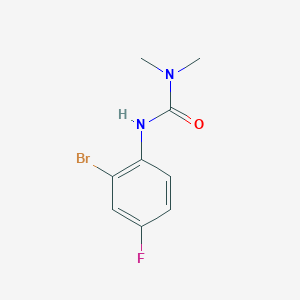

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)


